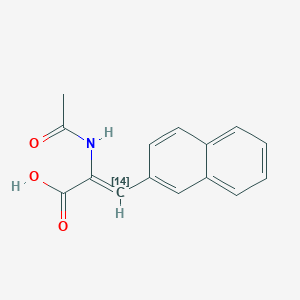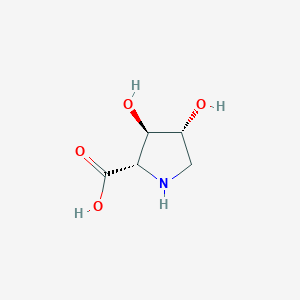
(2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid, commonly known as DHPA, is an important amino acid derivative that has gained significant attention from the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of DHPA is not fully understood, but it is believed to act through various pathways such as inhibiting the activity of enzymes, disrupting membrane function, and altering gene expression.
生化和生理效应
DHPA has been shown to have various biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) and induce apoptosis in cancer cells. It has also been shown to modulate the immune response and reduce inflammation.
实验室实验的优点和局限性
One of the advantages of using DHPA in lab experiments is its relatively simple synthesis method. It is also readily available and relatively inexpensive. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on DHPA. One area of interest is its potential use in the development of new antiviral and antibacterial agents. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
合成方法
DHPA can be synthesized through the condensation of glycine with formaldehyde followed by reduction with sodium borohydride. The resulting product can be further purified through various techniques such as column chromatography, recrystallization, and HPLC.
科学研究应用
DHPA has been extensively studied for its potential applications in various scientific fields. In the field of medicine, DHPA has been shown to exhibit antiviral, antibacterial, and antifungal properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.
属性
CAS 编号 |
103366-25-2 |
|---|---|
产品名称 |
(2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
分子式 |
C5H9NO4 |
分子量 |
147.13 g/mol |
IUPAC 名称 |
(2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4+/m1/s1 |
InChI 键 |
HWNGLKPRXKKTPK-UZBSEBFBSA-N |
手性 SMILES |
C1[C@H]([C@@H]([C@H](N1)C(=O)O)O)O |
SMILES |
C1C(C(C(N1)C(=O)O)O)O |
规范 SMILES |
C1C(C(C(N1)C(=O)O)O)O |
同义词 |
D-Proline, 3,4-dihydroxy-, (3S,4S)-rel- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



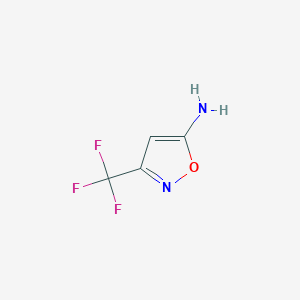
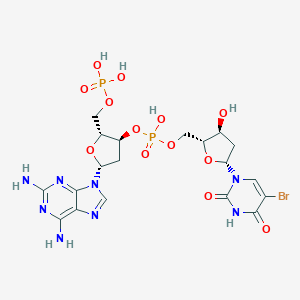
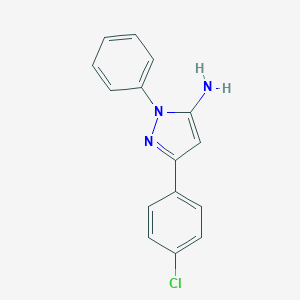
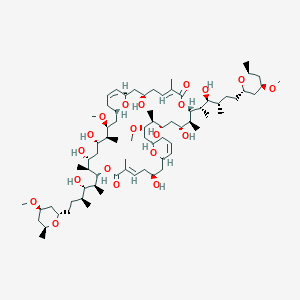
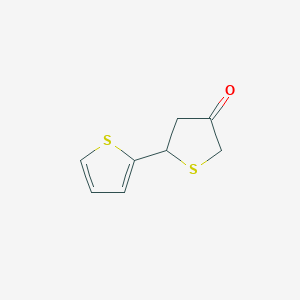
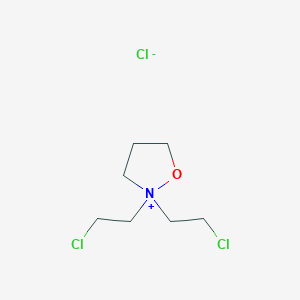
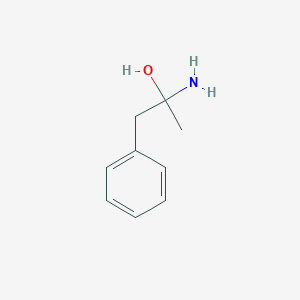
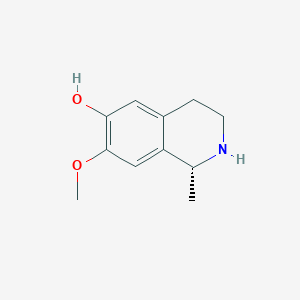
![2,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B10276.png)
![1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one](/img/structure/B10277.png)
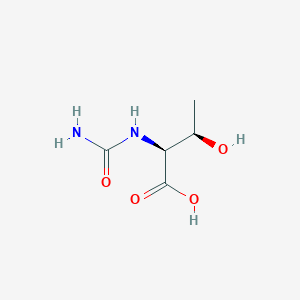
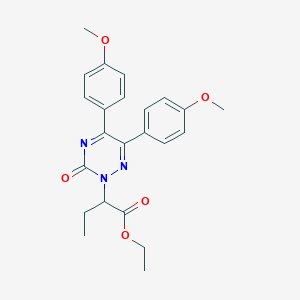
![1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B10282.png)
